molecular formula C10H12BrN3O4 B8640171 tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate CAS No. 1211333-11-7

tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate

Cat. No.: B8640171
CAS No.: 1211333-11-7
M. Wt: 318.12 g/mol
InChI Key: LEDGEFAUSJYBHL-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 2nd position, and a carbamic acid tert-butyl ester group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-nitropyridine, followed by the introduction of the carbamic acid tert-butyl ester group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and bases like sodium hydroxide for hydrolysis reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include amino derivatives, substituted pyridines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is being studied for its role in the inhibition of specific enzymes and receptors, which could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. These interactions can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects. The molecular pathways involved in these interactions are still under investigation, but they are believed to involve key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate include other pyridine derivatives with different substituents, such as:

  • 2-Nitro-6-chloropyridine
  • 3-Nitro-4-bromopyridine
  • 2-Amino-6-bromopyridine

Uniqueness

What sets this compound apart from these similar compounds is the combination of the bromine, nitro, and carbamic acid tert-butyl ester groups. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in scientific research and industry.

Properties

CAS No.

1211333-11-7

Molecular Formula

C10H12BrN3O4

Molecular Weight

318.12 g/mol

IUPAC Name

tert-butyl N-(6-bromo-2-nitropyridin-3-yl)carbamate

InChI

InChI=1S/C10H12BrN3O4/c1-10(2,3)18-9(15)12-6-4-5-7(11)13-8(6)14(16)17/h4-5H,1-3H3,(H,12,15)

InChI Key

LEDGEFAUSJYBHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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